

Lack of Peer-Reviewed Studies Validating the Efficacy of (Cyclohexanecarbonyl)-L-leucine

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Compound of Interest

Compound Name: (Cyclohexanecarbonyl)-L-leucine

Cat. No.: B2872877

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A comprehensive search for peer-reviewed scientific literature has revealed a significant absence of studies validating the biological effects, efficacy, and mechanism of action of the compound **(Cyclohexanecarbonyl)-L-leucine**.

Despite searches for the compound by its chemical name and CAS number (157116-68-2), no peer-reviewed research articles detailing its performance, experimental data, or signaling pathways could be identified. The available information is currently limited to listings from chemical suppliers who market the compound for research purposes only. These commercial listings do not provide any independent, peer-reviewed validation of the compound's activities.

One supplier, MedChemExpress, notes that amino acid derivatives, in general, have been explored as ergogenic supplements. However, the company explicitly states that it has not independently confirmed the accuracy of these applications for **(Cyclohexanecarbonyl)-L-leucine**.

Conclusion:

Due to the lack of available scientific evidence, it is not possible to create a comparison guide for **(Cyclohexanecarbonyl)-L-leucine** that meets the core requirements of data from peer-reviewed studies, detailed experimental protocols, and validated signaling pathways. The creation of such a guide would necessitate foundational research to be conducted and published within the scientific community to establish the compound's biological profile.

Alternative Focus: A Comparative Guide to L-Leucine

Given the extensive body of research on the parent amino acid, L-leucine, we can provide a comprehensive comparison guide on its validated findings as an alternative. L-leucine is a well-studied essential amino acid known for its significant role in stimulating muscle protein synthesis and other metabolic functions.

This alternative guide will compare the effects of L-leucine with other nutritional supplements and placebos in enhancing muscle mass and physical performance, particularly in older adults.

Comparison of L-Leucine Supplementation on Lean Tissue Mass and Functional Performance

A notable study in the field is the double-blind, placebo-controlled pilot trial that investigated the effects of L-leucine-enriched essential amino acid (EAA) mixtures on body composition and physical performance in men and women aged 65–75 years.

Quantitative Data Summary

Outcome Measure	Group A (20% L-Leucine EAA Mixture)	Group B (40% L-Leucine EAA Mixture)	Group C (Placebo - Lactose)
Lean Tissue Mass (LTM)	Not Statistically Significant	1.1 ± 1.1% increase (p=0.003)	Not Statistically Significant
30-Second Chair Stand Test (30-CST)	11.0 ± 11.5% improvement (p=0.02)	13.2 ± 16.0% improvement (Trend, p=0.06)	Not Statistically Significant
6-Minute Walk Test (6-WT)	8.8 ± 10.0% improvement (p=0.02)	5.8 ± 6.6% improvement (p=0.03)	Not Statistically Significant

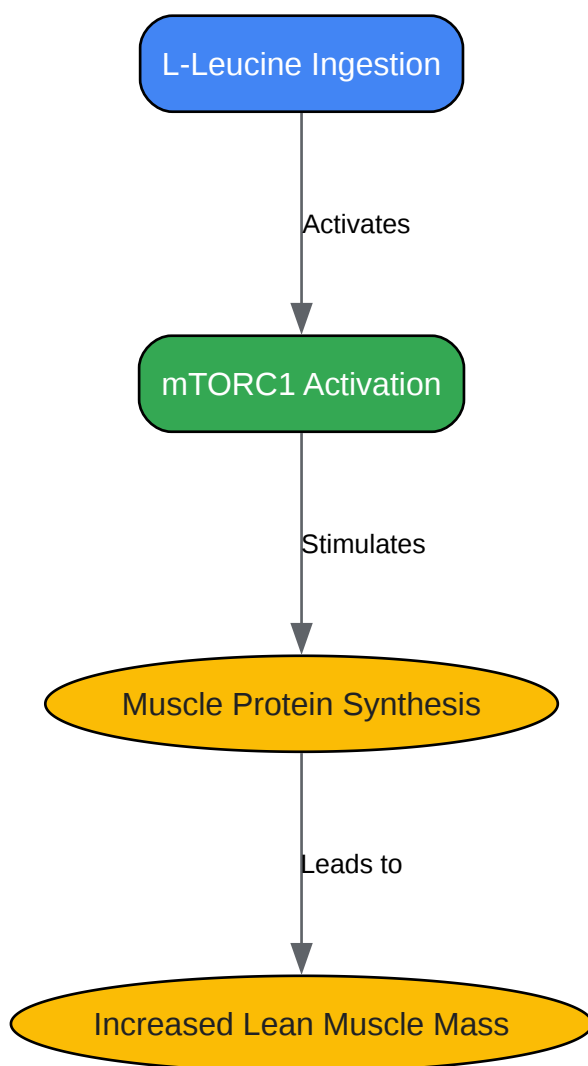
Experimental Protocols

- Study Design: Double-blind, randomized controlled trial.

- Participants: 36 healthy subjects aged 65-75 years.
- Intervention: Participants were divided into three groups and received capsules for 12 weeks:
 - Group A: Essential Amino Acids (EAAs) mixture containing 20% L-Leucine.
 - Group B: EAAs mixture containing 40% L-Leucine.
 - Group C: Placebo (Lactose).
 - The daily dosage of EAA supplements ranged from 11 to 21 grams, administered in two equal doses with morning and evening meals.
- Outcome Measures:
 - Primary: Lean Tissue Mass (LTM) and Functional Performance (FP).
 - FP Tests: 30-second arm curl test, 30-second chair stand test (30-CST), 6-minute walk test (6-WT), and handgrip strength.
 - Secondary: Dietary intake and physical activity levels.

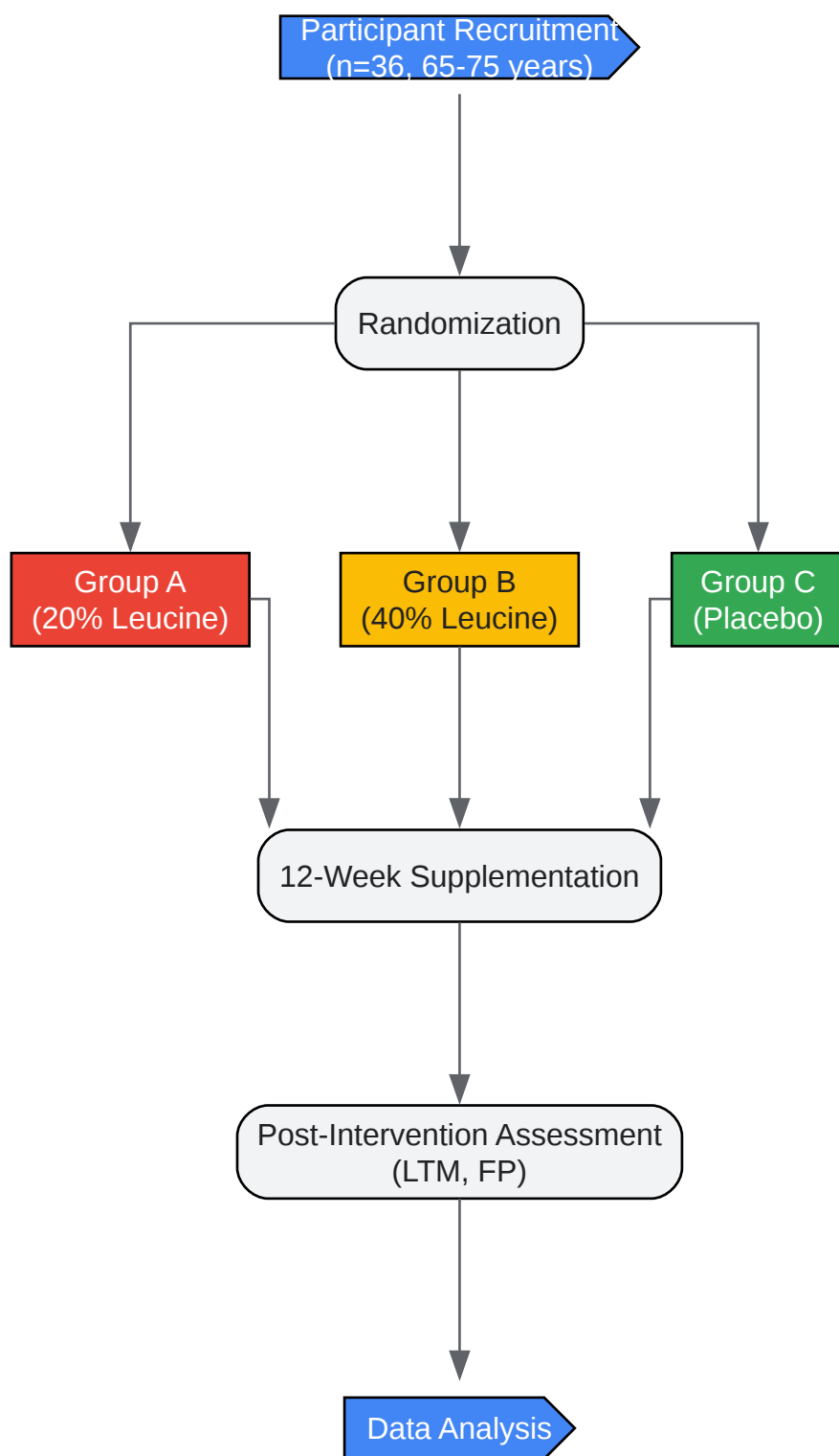
Signaling Pathway and Experimental Workflow

The primary mechanism by which L-leucine is understood to stimulate muscle protein synthesis is through the activation of the mechanistic target of rapamycin (mTOR) signaling pathway.



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Caption: L-Leucine signaling pathway for muscle protein synthesis.



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Caption: Experimental workflow of the L-Leucine supplementation trial.

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